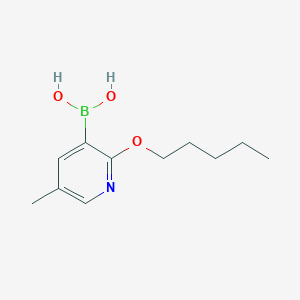
5-Methyl-2-pentyloxypyridine-3-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-pentyloxypyridine-3-boronic acid: is an organoboron compound with the molecular formula C11H18BNO3 and a molecular weight of 223.08 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-pentyloxypyridine-3-boronic acid typically involves the reaction of 5-Methyl-2-pentyloxypyridine with a boron-containing reagent under controlled conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, which facilitates the formation of the boronic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistency and efficiency .
化学反应分析
Types of Reactions: 5-Methyl-2-pentyloxypyridine-3-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed:
Oxidation: Boronic esters and other boron-containing compounds.
Reduction: Various reduced derivatives of the original compound.
Substitution: Coupled products formed through Suzuki-Miyaura reactions.
科学研究应用
5-Methyl-2-pentyloxypyridine-3-boronic acid has a wide range of applications in scientific research, including:
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 5-Methyl-2-pentyloxypyridine-3-boronic acid primarily involves its ability to participate in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic molecules with high precision.
相似化合物的比较
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2-Thiopheneboronic acid
Comparison: 5-Methyl-2-pentyloxypyridine-3-boronic acid is unique due to its specific structure, which includes a pyridine ring substituted with a boronic acid group and a pentyloxy side chain. This structure imparts distinct reactivity and properties compared to other boronic acids, making it particularly useful in certain synthetic applications .
生物活性
5-Methyl-2-pentyloxypyridine-3-boronic acid (CAS No. 2096329-55-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly significant in the inhibition of various enzymes, including proteases and glycosidases, which are vital for numerous biological processes. The mechanism typically involves:
- Enzyme Inhibition : Boronic acids can act as competitive inhibitors by binding to the active site of enzymes.
- Reversible Binding : The boron atom forms a complex with hydroxyl groups in the enzyme's active site, which can be reversed, allowing for dynamic regulation of enzyme activity .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that boronic acids can inhibit the growth of various bacteria and fungi by disrupting their metabolic pathways. For instance, compounds similar to this compound have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Boronic acids have been explored as potential anticancer agents due to their ability to inhibit proteasomes, leading to apoptosis in cancer cells. This class of compounds has shown promise in preclinical studies targeting multiple myeloma and other malignancies .
Case Studies
-
Antibacterial Efficacy :
- A study evaluated the antibacterial properties of various boronic acids, including derivatives similar to this compound. The results indicated significant inhibition zones against Pseudomonas aeruginosa and Streptococcus thermophilus, suggesting potential applications in treating bacterial infections .
- Anticancer Activity :
Data Summary
属性
IUPAC Name |
(5-methyl-2-pentoxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO3/c1-3-4-5-6-16-11-10(12(14)15)7-9(2)8-13-11/h7-8,14-15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGSYYPDJUWYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCCCCC)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













